Methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazole-3-carbonyl]amino}butanoate, commonly referred to as MDMB-PINACA, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors in the human body. This compound is structurally related to other synthetic cannabinoids and has been identified in various drug samples across Europe and beyond. MDMB-PINACA is characterized by its complex molecular structure, which includes an indazole core and a carboxamide linker, contributing to its psychoactive properties similar to those of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis .
MDMB-PINACA undergoes various metabolic transformations in the body. In vitro studies using human liver microsomes have identified multiple phase I metabolites resulting from reactions such as ester hydrolysis, double bond oxidation, N-dealkylation, and hydroxylation. Notably, 14 metabolites were detected, with the most abundant being M3 (C19H27N3O5), which is derived from double bond oxidation and ester hydrolysis . These reactions significantly alter the potency of the compound, with some metabolites exhibiting much lower activity at cannabinoid receptors compared to the parent compound.
MDMB-PINACA exhibits high affinity for human cannabinoid type 1 receptors, with a binding constant (Ki) of approximately 3.26 nM. It acts as a full agonist at these receptors, effectively decreasing cyclic adenosine monophosphate levels in cellular assays. The half maximal effective concentration (EC50) for receptor activation is reported to be around 0.33 nM . The biological effects observed in animal studies include significant lethargy and hypothermia at higher doses, indicating potential acute toxicity similar to other potent synthetic cannabinoids .
Research on interaction studies involving MDMB-PINACA has primarily focused on its metabolic pathways and receptor binding characteristics. Studies indicate that MDMB-PINACA may interact with both cannabinoid receptors CB1 and CB2 but detailed pharmacological profiles regarding other potential targets remain largely unexplored. The compound's metabolites also warrant further investigation to understand their pharmacological implications .
MDMB-PINACA shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
5F-MDMB-PINACA | C20H28FN3O3 | 377.45 g/mol | Contains fluorine; more potent than MDMB-PINACA |
MDMB-4en-PINACA | C20H27N3O3 | 357.45 g/mol | Contains a terminal alkene; less studied than others |
4F-MDMB-BINACA | C20H27FN3O3 | 377.45 g/mol | Similar structure with fluorine substitution |
MDMB-PINACA | C20H26N2O2 | 354.44 g/mol | Saturated counterpart; less potent than MDMB-4en-PINACA |
MDMB-PINACA stands out due to its unique combination of structural features and potency profile compared to these similar compounds. Its specific interactions at cannabinoid receptors and metabolic pathways further distinguish it within the class of synthetic cannabinoids .